molecular formula C7H2N4 B3061054 1-Propene-1,1,3,3-tetracarbonitrile CAS No. 36589-04-5

1-Propene-1,1,3,3-tetracarbonitrile

Cat. No.: B3061054
CAS No.: 36589-04-5
M. Wt: 142.12 g/mol
InChI Key: KPQNHJKRZKOLGW-UHFFFAOYSA-N
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Description

1-Propene-1,1,3,3-tetracarbonitrile is a fully characterized organic compound provided as a high-purity reference standard. It is compliant with regulatory guidelines and serves as a critical standard for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of drug development, ensuring traceability against pharmacopeial standards . This compound features a unique propene backbone substituted with four strong electron-withdrawing nitrile (-CN) groups, creating a highly conjugated system . This structure confers distinct electronic and steric properties, making it a valuable candidate for advanced applications in materials science, including its potential use in conductive polymers and as a ligand in coordination chemistry . The high density of nitrile groups means the compound can act as an electrophile, with its cyano groups serving as reactive centers for nucleophilic attack, which is exploited in synthetic chemistry to form new carbon-nitrogen bonds . Available with a purity of 98% , this product is intended for research applications and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to support studies in chemistry and biology, including the investigation of enzyme-catalyzed reactions involving nitriles .

Properties

IUPAC Name

prop-1-ene-1,1,3,3-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2N4/c8-2-6(3-9)1-7(4-10)5-11/h1,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQNHJKRZKOLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)C#N)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276880
Record name 1-Propene-1,1,3,3-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36589-04-5, 32019-26-4
Record name NSC338239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene-1,1,3,3-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The compound’s structure, represented by the SMILES notation C(=C(C#N)C#N)C(C#N)C#N, reveals a conjugated system with two double bonds and four cyano groups. This arrangement suggests significant electron-withdrawing effects, which influence its reactivity. The molecular weight is 142.12 g/mol, and the IUPAC name prop-1-ene-1,1,3,3-tetracarbonitrile underscores its unsaturated backbone and substituent positions.

Comparative Analysis with Saturated Analogues

1,1,3,3-Propanetetracarbonitrile (CAS 3695-98-5), a saturated analogue, shares four nitrile groups but lacks the propene double bond. This structural difference impacts synthetic strategies: saturated analogues often derive from alkylation or cyanation of propane derivatives, whereas unsaturated systems like 1-propene-1,1,3,3-tetracarbonitrile may require conjugate additions or elimination reactions.

Inferred Synthetic Strategies

Cyanation of Propene Derivatives

A plausible route involves sequential cyanation of a propene precursor. For example:

  • Base-Catalyzed Addition : Reacting acrylonitrile with malononitrile in the presence of a strong base (e.g., sodium ethoxide) could facilitate conjugate addition, forming intermediate enolates that undergo further cyanation.
  • Oxidative Elimination : Subsequent oxidation or dehydrogenation might introduce the double bond, yielding the unsaturated tetracarbonitrile.

This hypothesis aligns with methods for synthesizing unsaturated nitriles, where conjugate additions followed by eliminations are common.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, could assemble the propene backbone from smaller nitrile-containing fragments. For instance, coupling a diene with cyano-substituted aryl or vinyl groups might construct the desired framework.

Retrosynthetic Considerations

Retrosynthetic analysis suggests dissecting the molecule into malononitrile (propanedinitrile) and acrylonitrile units. A Michael addition between these precursors could form a tetra-substituted intermediate, which might undergo dehydration to yield the final product.

Challenges and Limitations

Steric and Electronic Factors

The high density of electron-withdrawing nitrile groups creates steric hindrance and electronic deactivation, complicating further functionalization. Selective reactions at specific positions require careful optimization of catalysts and conditions.

Stability Concerns

The compound’s unsaturation and electron-deficient structure may render it prone to polymerization or decomposition under standard conditions. Synthetic protocols must prioritize inert atmospheres and low temperatures.

Industrial and Research Implications

Applications in Material Science

The compound’s conjugated system suggests potential use in conductive polymers or coordination polymers, where nitrile groups act as ligands for metal ions.

Biological Relevance

Chemical Reactions Analysis

Types of Reactions: 1-Propene-1,1,3,3-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propene-1,1,3,3-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propene-1,1,3,3-tetracarbonitrile involves its ability to undergo various chemical transformations. The cyano groups can act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cyclopropane and Cyclohexane Derivatives

Compounds such as 1,1,2,2-cyclopropanetetracarbonitrile (CAS 10432-74-3) and 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile (1a) share the tetracarbonitrile motif but differ in backbone rigidity and substituent effects.

  • Synthesis : Cyclopropane derivatives are typically synthesized via [2+1] cycloaddition reactions, while cyclohexane-based tetracarbonitriles (e.g., 1a) are prepared via intramolecular cyclization of precursors like 4-oxopentane-1,1,2,2-tetracarbonitrile in the presence of pyruvic acid .
  • Stability : The rigid cyclopropane backbone enhances thermal stability compared to the more flexible propene backbone, which may exhibit higher reactivity due to strain relief .
Compound Backbone Synthesis Method Key Stability Feature
1-Propene-1,1,3,3-tetracarbonitrile Propene Not reported Potential strain-induced reactivity
1,1,2,2-Cyclopropanetetracarbonitrile Cyclopropane [2+1] Cycloaddition High thermal stability
1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile Cyclohexane Intramolecular cyclization with pyruvic acid Moderate stability, solvent-dependent

Functionalized Pyrrole and Pyridone Derivatives

Nitrogen-containing heterocycles like 1H-pyrrole-3-carbonitriles (e.g., compounds 1j, 1k) and pyridone-3-carbonitriles (e.g., 1e) demonstrate how nitrile groups influence photophysical and electronic properties.

  • Photophysical Properties : Pyridone derivatives (1e) exhibit solvent-dependent fluorescence, with bathochromic shifts in polar solvents like pyridine. In contrast, pyrrole-3-carbonitriles show strong IR absorption bands at ~2217–2221 cm⁻¹, characteristic of C≡N stretching .
  • Applications : Pyrrole derivatives are used in optoelectronics, while pyridones serve as intermediates in pharmaceutical synthesis .
Compound Type Key IR Absorption (cm⁻¹) Fluorescence Behavior Applications
1H-Pyrrole-3-carbonitriles 2217–2221 (C≡N stretch) Weak emission in acetonitrile Optoelectronic materials
Pyridone-3-carbonitriles 1636–1653 (C=O stretch) Solvent-dependent shifts Pharmaceutical intermediates

Reactivity in Ammoxidation and Catalysis

Propene derivatives are critical in catalytic ammoxidation reactions. For example, propene ammoxidation over VSbO₄+Sb₂O₄ catalysts produces acrylonitrile, a process influenced by chemisorption dynamics.

Biological Activity

1-Propene-1,1,3,3-tetracarbonitrile, with the molecular formula C7H2N4 and CAS number 36589-04-5, is an organic compound characterized by four cyano groups attached to a propene backbone. This compound has garnered interest in both synthetic chemistry and biological research due to its unique structural properties and reactivity.

This compound can be synthesized through a reaction involving malononitrile and acrylonitrile in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, yielding high purity products suitable for further applications in research and industry.

The biological activity of this compound is largely attributed to its cyano groups, which act as electrophilic centers. This reactivity enables the compound to participate in various chemical transformations that are relevant in biological contexts. For instance, the cyano groups can undergo nucleophilic substitution reactions and can be converted into primary amines or carboxylic acids through reduction and oxidation processes respectively.

Enzyme Studies

One of the significant applications of this compound in biological research is its use in studying enzyme-catalyzed reactions involving nitriles. The compound's structure allows it to serve as a substrate or inhibitor for specific enzymes involved in nitrile metabolism. Such studies can elucidate the mechanisms by which enzymes interact with nitriles and their potential roles in metabolic pathways .

Toxicological Studies

Research has also focused on the toxicological aspects of this compound. Its potential effects on human health and the environment are being investigated due to its structural similarity to other nitriles known for their toxic properties. Toxicological assessments are crucial for understanding the safety profile of this compound in industrial applications .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of nitrilase enzymes by various nitriles, this compound was shown to exhibit moderate inhibitory effects. This finding suggests that the compound could be utilized as a tool for probing enzyme mechanisms or developing enzyme inhibitors for therapeutic purposes.

Case Study 2: Environmental Impact Assessment

Another study evaluated the environmental impact of compounds similar to this compound. The research highlighted potential bioaccumulation and toxicity risks associated with prolonged exposure to nitriles in aquatic ecosystems. This underscores the importance of assessing such compounds within environmental regulatory frameworks .

Comparison with Similar Compounds

Compound NameStructure TypeKey Features
1,1,2,2-TetracyanoethaneTetracyano compoundSaturated structure; less reactive than tetracarbonitrile
1,1,3,3-TetracyanopropaneTetracyano compoundSaturated propane backbone; limited biological activity
This compound Unsaturated tetracyanoUnique reactivity due to unsaturation; useful in enzyme studies

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-Propene-1,1,3,3-tetracarbonitrile via thermal dimerization?

The synthesis involves thermal dimerization of precursor nitriles, where solvent polarity and temperature significantly influence product distribution. For example, in analogous systems like 1,3-butadiene-2,3-dicarbonitrile dimerization:

  • Solvent polarity : Polar solvents (e.g., acetonitrile) increase reaction rates by stabilizing transition states through dipole interactions .
  • Temperature : Elevated temperatures (>100°C) favor kinetic products, while lower temperatures may shift selectivity toward thermodynamically stable isomers . Researchers should systematically test solvents (dielectric constants: 2.4–37.5) and temperatures (80–120°C) while monitoring yields via HPLC or GC-MS.
ConditionEffect on ReactionAnalytical Method
High polarityAccelerates dimerization rateHPLC retention time
Elevated temperatureAlters product ratiosGC-MS quantification

Q. What safety protocols are essential for handling this compound in the lab?

While specific toxicological data are limited, analogous nitriles (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (precaution P261) .
  • Storage : Airtight containers under inert gas (argon) at ≤4°C to prevent degradation. Conduct preliminary stability tests (TGA/DSC) to assess decomposition risks.

Advanced Research Questions

Q. How do electronic and steric effects govern the reactivity of this compound in cycloaddition reactions?

The electron-withdrawing cyano groups lower the LUMO energy of the central double bond, enhancing its dienophilic character. Key findings from related systems:

  • DFT calculations : Cyano substituents reduce LUMO energy by ~40% compared to non-functionalized alkenes, accelerating Diels-Alder reactions with electron-rich dienes .
  • Steric effects : The 1,1,3,3-tetrasubstitution pattern creates steric hindrance, favoring endo transition states in cycloadditions . Methodological recommendations:
  • Perform frontier molecular orbital (FMO) analysis to predict regioselectivity.
  • Use stopped-flow UV-Vis spectroscopy to measure reaction kinetics.

Q. What mechanistic insights explain nitrogen loss in derivatives of this compound?

Thermal decomposition of intermediates (e.g., pyrazoline derivatives) involves retro-Diels-Alder pathways. For example:

  • Pyrazoline-1'S'T'-tetracarbonitrile derivatives lose nitrogen upon heating (150–200°C), forming cyclopropane analogs via radical recombination .
  • Activation energy (Ea) for nitrogen expulsion ranges from 80–120 kJ/mol, depending on substituents . Experimental strategies:
  • Use isotopic labeling (¹⁵N) to track nitrogen release pathways.
  • Monitor reaction dynamics with in situ FTIR or mass spectrometry.

Q. How can computational modeling guide the design of catalytic systems for this compound activation?

Insights from propene adsorption studies on metal clusters (e.g., Au/Y-doped systems) suggest:

  • Charge state : Cationic clusters enhance charge transfer (0.35 e¯ vs. 0.12 e¯ in neutral clusters), strengthening substrate binding .
  • Dopant effects : Yttrium doping reduces binding energy by 0.8 eV via orbital reconfiguration . Applied methodologies:
  • Employ density functional theory (DFT) to model adsorption on transition-metal surfaces.
  • Use temperature-programmed desorption (TPD-MS) to quantify binding strengths.

Data Contradiction Analysis

Q. How can conflicting reports on dimerization product ratios be resolved?

Discrepancies in product distributions (e.g., 4-vinyl-1-cyclohexene vs. cyclooctadiene derivatives) arise from:

  • Solvent polarity : Polar solvents stabilize charge-separated intermediates, altering transition states .
  • Temperature gradients : Localized heating in bulk reactions may skew product ratios. Resolution strategies:
  • Standardize reaction conditions (e.g., microwave-assisted heating for uniform temperature distribution).
  • Use high-purity solvents with controlled dielectric constants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propene-1,1,3,3-tetracarbonitrile
Reactant of Route 2
1-Propene-1,1,3,3-tetracarbonitrile

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